N-[(4-chlorophenyl)methyl]-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxamide
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Overview
Description
N-[(4-chlorophenyl)methyl]-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxamide is a complex organic compound featuring a bicyclic structure. This compound is part of the azabicyclo family, which is known for its significant biological activities and applications in various fields such as medicinal chemistry and pharmacology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-chlorophenyl)methyl]-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxamide typically involves multistep reactions. One common method includes the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is central to the compound’s structure . The process often starts with the preparation of an acyclic starting material containing the necessary stereochemical information, followed by a series of transformations to form the bicyclic scaffold .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as flow chemistry and continuous processing can enhance the efficiency and scalability of the production .
Chemical Reactions Analysis
Types of Reactions
N-[(4-chlorophenyl)methyl]-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
N-[(4-chlorophenyl)methyl]-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[(4-chlorophenyl)methyl]-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to interact with neurotransmitter receptors, particularly serotonin receptors, influencing various physiological processes such as mood, appetite, and sleep . The exact molecular pathways involved are still under investigation, but the compound’s unique structure allows it to modulate receptor activity effectively .
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[3.2.1]octane: Another member of the azabicyclo family, known for its biological activities and applications in drug discovery.
Tropane Alkaloids: Compounds with a similar bicyclic structure, widely studied for their pharmacological properties.
Uniqueness
N-[(4-chlorophenyl)methyl]-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxamide stands out due to its specific substitution pattern and the presence of the chlorophenyl group, which imparts unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O/c1-11-8-14-6-7-15(9-11)19(14)16(20)18-10-12-2-4-13(17)5-3-12/h2-5,14-15H,1,6-10H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBNSGMDEBQBKQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CC2CCC(C1)N2C(=O)NCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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